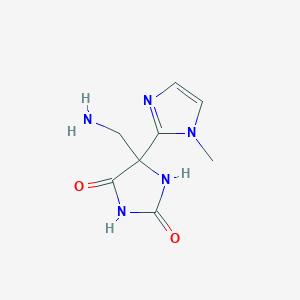
5-(Diethylamino)-2-(hydroxymethyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Diethylamino)-2-(hydroxymethyl)phenol is an organic compound that belongs to the class of phenols Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group This compound is notable for its diethylamino group, which is a functional group containing nitrogen, and a hydroxymethyl group, which is a functional group containing both hydroxyl and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Diethylamino)-2-(hydroxymethyl)phenol can be achieved through several synthetic routes. One common method involves the formylation of phenol derivatives using formamidine acetate and acetic anhydride . This method is advantageous because it does not require high temperatures or the addition of strong acids or bases.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale chemical synthesis processes. These processes are designed to maximize yield and purity while minimizing costs and environmental impact. The specific details of these industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
5-(Diethylamino)-2-(hydroxymethyl)phenol undergoes various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and can result in the formation of quinones or other oxidized products.
Reduction: This reaction involves the gain of electrons and can convert the compound into more reduced forms.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. Reaction conditions such as temperature, pressure, and solvent choice can significantly influence the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce quinones, while reduction reactions may yield more reduced phenolic compounds.
Scientific Research Applications
5-(Diethylamino)-2-(hydroxymethyl)phenol has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It can be used in biochemical assays to study enzyme activity and other biological processes.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(Diethylamino)-2-(hydroxymethyl)phenol involves its interaction with specific molecular targets and pathways. The diethylamino group can participate in hydrogen bonding and other interactions with biological molecules, while the hydroxymethyl group can undergo various chemical transformations. These interactions and transformations contribute to the compound’s biological and chemical effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-(Diethylamino)-2-(hydroxymethyl)phenol include other phenol derivatives with different substituents, such as:
- 5-Hydroxymethylfurfural (HMF)
- 5-(Hydroxymethyl)-2-furfural
- 5-(Hydroxymethyl)-2-furancarboxaldehyde
Uniqueness
What sets this compound apart from these similar compounds is the presence of the diethylamino group.
Properties
Molecular Formula |
C11H17NO2 |
|---|---|
Molecular Weight |
195.26 g/mol |
IUPAC Name |
5-(diethylamino)-2-(hydroxymethyl)phenol |
InChI |
InChI=1S/C11H17NO2/c1-3-12(4-2)10-6-5-9(8-13)11(14)7-10/h5-7,13-14H,3-4,8H2,1-2H3 |
InChI Key |
JKOBCVQSFLQHJE-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-((7-Chlorobenzo[d][1,3]dioxol-5-yl)methyl)piperazine](/img/structure/B13612706.png)

![2-{[(Benzyloxy)carbonyl]amino}-3-(2-methylphenyl)propanoic acid](/img/structure/B13612723.png)







![1H,5H,6H,7H-indeno[5,6-d]imidazol-2-aminehydrobromide](/img/structure/B13612773.png)


